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Clinical Response Data for Lucitanib

The table below summarizes clinical trial data on the efficacy of Lucitanib in populations with specific

genetic alterations.

Tumor Type
Genetic
Alteration

Study Phase
Objective
Response
Rate (ORR)

Other Efficacy Data

Advanced Solid
Tumors & Breast

Cancer [1] [2]

FGF-aberrant
(incl. FGFR1 amp

& 11q13 amp)

Phase I/IIa 30.4% (across
FGF-aberrant

tumors)

Median PFS: 32.1
weeks

Breast Cancer [1]

[2]

FGF-aberrant

(incl. FGFR1 amp
& 11q13 amp)

Phase I/IIa 50% (in FGF-

aberrant
subgroup)

Median PFS: 40.4

weeks

Breast Cancer
(ER+) [3]

FGFR1-amplified
and non-

amplified

Phase Ib
(Combo with

Fulvestrant)

16.7% (3 of 18
patients)

Most common Grade
≥3 AEs: Hypertension

(78%), Asthenia (22%)
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Tumor Type
Genetic
Alteration

Study Phase
Objective
Response
Rate (ORR)

Other Efficacy Data

Metastatic Breast
Cancer [2]

FGFR1-amplified Phase II
(FINESSE)

19% Information on direct
comparison with other

agents is limited

FGFR Pathway and Lucitanib's Mechanism

Lucitanib is an oral, multi-target tyrosine kinase inhibitor that selectively blocks the tyrosine kinase activity

of VEGFR1-3, FGFR1-3, and PDGFRα/β [1] [4] [2]. Its activity against FGFR is key for tumors driven by

FGFR pathway alterations.
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Diagram: Simplified FGFR Signaling Pathway and Lucitanib Inhibition. In tumors with FGFR copy number

variations (CNVs) like amplifications, the pathway is constitutively active, driving tumor growth. Lucitanib
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directly targets the receptor to inhibit this signaling cascade [5] [6].

Experimental Protocols for Identifying Responders

The methodologies below are critical for identifying patients who may benefit from Lucitanib.

Fluorescence In Situ Hybridization (FISH): This is a standard technique used in clinical trials to
detect gene amplifications like FGFR1.

Probes: Dual-probe FISH assays use probes specific for the FGFR1 gene locus (8p11) and a
control probe for the centromere of chromosome 8 (CEN8).

Scoring Criteria: Amplification is typically defined as either:
An FGFR1/CEN8 ratio ≥ 2.0, or

An average of ≥ 6 FGFR1 signals per tumor cell nucleus [3].
Circulating Tumor DNA (ctDNA) Analysis: This non-invasive method analyzes cell-free DNA in the

blood to identify genomic alterations, including FGFR amplifications, and is increasingly used in
research and clinical practice [5].

Pharmacokinetic (PK) Modeling: Population PK (PopPK) studies help understand the drug's
behavior. One key finding is that Lucitanib exhibits high between-subject pharmacokinetic
variability, which supports the use of a safety-based dose-titration strategy to optimize individual
patient exposure [1].

Interpretation of the Evidence for Clinical Development

For researchers and drug development professionals, the data suggests several key points:

Promising Activity in FGF-Aberrant Tumors: Lucitanib demonstrates clinically meaningful activity,

particularly in breast cancer with FGFR1 amplification, supporting the premise of targeting FGFR
CNVs [1] [2].

Efficacy in Non-Amplified Cancers: Responses in patients without FGFR1 amplification suggest
that Lucitanib's multi-target nature (anti-VEGFR, anti-PDGFR) or other FGF pathway aberrations

may also contribute to its efficacy [3].
Manageable but Significant Toxicity: The toxicity profile, dominated by hypertension and

proteinuria, is consistent with anti-angiogenic VEGFR inhibition. This requires proactive management
but is generally manageable with dose interruptions and reductions [4] [3].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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